molecular formula C10H20N2O4 B8060948 Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate

Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate

Cat. No.: B8060948
M. Wt: 232.28 g/mol
InChI Key: RFKXQNWLOYKCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate (CAS 85909-04-2) is a chemical building block of interest in organic synthesis and medicinal chemistry. It features both a tert-butoxycarbonyl (Boc) protected amine and a methyl ester group, making it a versatile intermediate for the construction of more complex molecules, particularly in peptide-mimetic chemistry . The Boc group serves as a common protecting group for amines, allowing for selective reactions at other sites of the molecule before being removed under mild acidic conditions. The molecular formula is C10H19NO4 . For safe handling and to maintain product integrity, it is recommended that this compound be stored sealed in a dry environment at 2-8°C . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)12-6-7(11)5-8(13)15-4/h7H,5-6,11H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKXQNWLOYKCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 3,4-Diaminobutanoic Acid Derivatives

A common approach involves starting with 3,4-diaminobutanoic acid. The Boc group is introduced selectively at position 4 using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. For example:

  • Reaction Setup : 3,4-Diaminobutanoic acid is dissolved in tetrahydrofuran (THF) and cooled to 0°C.

  • Boc Activation : Boc₂O (1.1 equiv) is added dropwise with triethylamine (TEA, 2.0 equiv) to deprotonate the amine.

  • Selectivity Control : The reaction is stirred at 0°C for 2 hours to favor mono-Boc protection at the less sterically hindered position 4.

  • Workup : The product, 4-[(tert-butoxy)carbonylamino]-3-aminobutanoic acid, is isolated via aqueous extraction and lyophilization.

Key Data :

  • Yield: 72–85% (dependent on stoichiometry and temperature).

  • Purity: >95% (HPLC).

Methyl Ester Formation via Fischer Esterification

The carboxylic acid intermediate is esterified using methanol under acidic conditions:

  • Acid Catalysis : 4-[(tert-Butoxy)carbonylamino]-3-aminobutanoic acid is refluxed in methanol with concentrated H₂SO₄ (5 mol%) for 12 hours.

  • Neutralization : The reaction is quenched with NaHCO₃, and the methyl ester is extracted with ethyl acetate.

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) yields the final product as a colorless oil.

Key Data :

  • Yield: 88–92%.

  • Characterization: 1H NMR^1\text{H NMR} (CDCl₃) δ 1.44 (s, 9H, Boc), 3.68 (s, 3H, OCH₃), 3.12–3.25 (m, 2H, CH₂NH₂), 2.45–2.60 (m, 2H, CH₂COO).

Alternative Route: Michael Addition Followed by Protection

Michael Addition to Acrylate Esters

A three-component reaction strategy avoids isolating unstable diamine intermediates:

  • Substrate Preparation : Methyl acrylate is treated with ammonia in methanol at −10°C to form β-amino ester A .

  • Boc Protection : A reacts with Boc₂O in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Reductive Amination : The secondary amine is introduced via reductive amination using sodium cyanoborohydride and formaldehyde.

Key Data :

  • Overall Yield: 65–70%.

  • Advantage: Avoids handling hygroscopic diaminobutanoic acid.

Patent-Based Methodologies for Scalable Synthesis

Large-Scale Boc Protection Using Phase-Transfer Catalysis

A patent (US8518946B2) describes a scalable Boc protection method:

  • Reagents : 3,4-Diaminobutanoic acid, Boc₂O, and tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane).

  • Conditions : Stirred at 25°C for 4 hours, achieving 90% conversion.

  • Esterification : The crude acid is directly esterified with methanol and thionyl chloride (SOCl₂) at 0°C.

Key Data :

  • Boc Protection Yield: 89%.

  • Esterification Yield: 94%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityKey Advantage
Stepwise Protection72–85>95ModerateHigh regioselectivity
Michael Addition65–7090HighAvoids diamine isolation
Patent-Based89–9498IndustrialEfficient for kilogram-scale production

Advanced Characterization and Quality Control

  • HPLC Analysis : Retention time = 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Mass Spec : [M+H]⁺ = 275.2 (calculated for C₁₁H₂₁N₂O₄⁺).

  • Stability : Stable at −20°C for >12 months; decomposes at pH <2 due to Boc cleavage .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carbonyl group can be reduced to form an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: Alcohols

  • Substitution: Substituted amides and amines

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate is primarily utilized as an intermediate in the synthesis of bioactive molecules. Its ability to undergo selective reactions allows for the construction of complex pharmaceutical compounds. For instance, it has been employed in the synthesis of various amino acid derivatives and peptide analogs, which are critical in drug development.

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has shown potential inhibition against nicotinamide N-methyltransferase, which could have implications for treating metabolic disorders. The structural modifications of similar compounds have led to significant variations in biological activity, suggesting that this compound could be optimized for enhanced efficacy against particular targets.

Studies have demonstrated that this compound exhibits promising biological activities, including:

  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects, which warrant further exploration for therapeutic applications.
  • Anticancer Activity : Emerging research indicates that derivatives of this compound may induce apoptosis in certain cancer cell lines, highlighting its potential as a novel anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundMethyl ester, amino group, tert-butoxycarbonylPotential enzyme inhibitorSpecific structural arrangement enhances selectivity
Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoateSimilar backbone with difluoromethoxyLimited studies on activityDifluoromethoxy may alter pharmacokinetics
tert-butyl (S)-3-tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acidTrifluorophenyl substitutionEnhanced potency against specific targetsTrifluorophenyl increases lipophilicity

This table illustrates how minor structural variations can lead to significant differences in biological activity and applications.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

  • Synthesis of Chiral Building Blocks : Research involving the preparation of new N-(aminocycloalkylene) amino acid derivatives has highlighted the utility of this compound as a chiral building block for synthesizing complex structures used in pharmaceuticals .
  • Enzyme Interaction Studies : Investigations into enzyme interactions have shown that structural modifications can significantly influence the inhibition profile of this compound against metabolic enzymes.
  • Potential Anticancer Mechanisms : A study demonstrated that modifications to similar compounds can lead to enhanced apoptotic effects in cancer cells, indicating a pathway for developing new anticancer therapies based on this compound .

Mechanism of Action

The mechanism by which Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the carbonyl group can participate in various chemical reactions. The specific mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Physical Properties :

  • Predicted density: 1.088 g/cm³ .
  • Predicted boiling point: 351.9°C .
  • Predicted pKa: 12.17 (indicating moderate basicity from the amino group) .

Hazard Profile :

  • Classified with hazard statements H315 (skin irritation) and H319 (eye irritation) .

This compound is commonly utilized in peptide synthesis due to the Boc group’s role as a protective moiety for amines .

Comparison with Structurally Similar Compounds

Functional Group and Structural Differences

The compound is compared to two analogs: Methyl 4-(hydroxyimino)butanoate (C₅H₉NO₃) and Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate (C₁₄H₁₉NO₅) . Key distinctions include:

Property Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate Methyl 4-(hydroxyimino)butanoate Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate
Molecular Formula C₁₀H₂₀N₂O₄ C₅H₉NO₃ C₁₄H₁₉NO₅
Molecular Weight (g/mol) 232.28 131.13 281.3
Key Functional Groups Boc-protected amino, free amino, methyl ester Hydroxyimino, methyl ester Boc-protected amino, methoxy, aromatic benzoate
Backbone Structure Aliphatic butanoate Aliphatic butanoate Aromatic benzoate

Physical and Chemical Properties

Property This compound Methyl 4-(hydroxyimino)butanoate Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate
Density (g/cm³) 1.088 (predicted) Not reported Not reported
Boiling Point 351.9°C (predicted) Not reported Not reported
Solubility Likely polar solvent-soluble due to amino/Boc groups Higher water solubility (hydroxyimino) Lower polarity (aromatic backbone)
Reactivity Boc group enhances stability; free amino enables coupling Oxime formation potential Methoxy group reduces nucleophilicity

Critical Analysis of Research Findings

  • Steric Effects : The tert-butyl group in the Boc moiety improves stability but may reduce reaction rates in sterically hindered environments .
  • Electronic Effects: The methoxy group in the benzoate derivative decreases electrophilicity compared to the amino group in the butanoate analog .
  • Synthetic Utility: The Boc-protected butanoate is preferred for stepwise peptide elongation, while the hydroxyimino compound offers niche reactivity .

Biological Activity

Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate, also known as methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H20N2O4
  • Molecular Weight : 232.28 g/mol
  • CAS Number : 1773560-45-4

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. This modification can influence the compound's reactivity and biological interactions.

This compound is believed to exhibit its biological activity through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar to other amino acid derivatives, this compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Modulation of Signaling Pathways : The presence of amino groups allows for potential interactions with receptors or signaling proteins, which could modulate various biological responses.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Antimicrobial Activity : Preliminary assays suggest that this compound exhibits antimicrobial properties against certain bacterial strains, likely due to its structural similarity to known sulfonamides that inhibit folic acid synthesis in bacteria .
  • Antitumor Potential : In vitro studies have indicated that this compound may possess antitumor activity by inducing apoptosis in cancer cells through the activation of caspase pathways .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis
NeuroprotectiveModulation of neurotransmitters

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of amino acid compounds found that this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the inhibition of dihydropteroate synthase, similar to traditional sulfonamide antibiotics.

Case Study 2: Antitumor Activity

In a recent screening for novel anticancer agents, this compound was tested against several cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a lead compound for further development in cancer therapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.